

# A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenyl)phenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-(4-Methylphenyl)phenol**

Cat. No.: **B3031549**

[Get Quote](#)

## Introduction

**3-(4-Methylphenyl)phenol**, also known as 3-(p-tolyl)phenol, is a biphenyl derivative with a molecular formula of  $C_{13}H_{12}O$ . As a key intermediate and structural motif in various fields, including materials science and drug discovery, its unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence of a compound's identity and purity. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(4-Methylphenyl)phenol**. The interpretations are grounded in fundamental principles and comparative data from structurally related molecules, providing a robust framework for researchers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-(4-Methylphenyl)phenol**, both  $^1H$  and  $^{13}C$  NMR provide critical information about the electronic environment of each atom.

## $^1H$ NMR Spectroscopy: Probing the Proton Environment

The  $^1H$  NMR spectrum reveals the number of distinct proton environments and their connectivity. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-donating (by hyperconjugation) and weakly activating methyl group on the second ring.

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-OH	~4.8-5.5	Broad Singlet	1H	-
H-2	~7.15	t	1H	J = 7.8 Hz
H-4	~6.98	d	1H	J = 7.8 Hz
H-5	~7.25	t	1H	J = 7.8 Hz
H-6	~6.80	d	1H	J = 7.8 Hz
H-2', H-6'	~7.40	d	2H	J = 8.1 Hz
H-3', H-5'	~7.20	d	2H	J = 8.1 Hz
-CH <sub>3</sub>	~2.35	Singlet	3H	-

## Causality Behind Assignments:

- Phenolic -OH: The proton of the hydroxyl group is acidic and its signal is often broad due to chemical exchange; its chemical shift is highly dependent on concentration and solvent.
- Aromatic Protons (Phenol Ring): The protons on the phenol-bearing ring are influenced by the hydroxyl group's electron-donating nature, which generally shields them (shifts them upfield) compared to benzene (7.34 ppm). The protons ortho and para to the -OH group (H-6 and H-4) are expected to be more shielded than the meta proton (H-5). The H-2 proton is influenced by both the hydroxyl and the adjacent tolyl group.
- Aromatic Protons (Tolyl Ring): The protons on the 4-methylphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
- Methyl Protons: The methyl group protons are attached to an  $\text{sp}^2$ -hybridized carbon and appear as a characteristic singlet in the upfield region.

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-(4-Methylphenyl)phenol** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

## **$^{13}\text{C}$ NMR Spectroscopy: Mapping the Carbon Skeleton**

The  $^{13}\text{C}$  NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	~155.5
C-2	~115.0
C-3	~142.0
C-4	~129.8
C-5	~121.0
C-6	~114.5
C-1'	~138.0
C-2', C-6'	~129.5
C-3', C-5'	~127.0
C-4'	~137.5
-CH <sub>3</sub>	~21.0

#### Causality Behind Assignments:

- C-1 (C-OH): This carbon is directly attached to the electronegative oxygen, causing it to be significantly deshielded and appear far downfield.[1]
- Quaternary Carbons (C-3, C-1', C-4'): These carbons, which are not attached to any protons, generally show weaker signals. Their shifts are determined by their position in the biphenyl system and the attached substituents.
- Protonated Aromatic Carbons: Their chemical shifts are influenced by the electronic effects of the substituents. Carbons ortho and para to the hydroxyl group are shielded, while the carbons attached to the other ring are influenced by its presence.
- Methyl Carbon: The sp<sup>3</sup>-hybridized methyl carbon is highly shielded and appears at the highest field (lowest ppm value).[2]

## Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of  $^{13}\text{C}$ .
- Instrumentation: Utilize a 100 MHz or higher NMR spectrometer.
- Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required compared to  $^1\text{H}$  NMR.
- Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

### Predicted FT-IR Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
~3550-3200	O-H stretch (hydrogen-bonded)	Strong, Broad
~3100-3000	Aromatic C-H stretch	Medium
~2920	Aliphatic C-H stretch (methyl)	Weak-Medium
~1600, ~1500, ~1450	Aromatic C=C ring stretch	Strong-Medium
~1230	C-O stretch (phenol)	Strong
~820	C-H out-of-plane bend (1,4-disubstituted)	Strong
~780, ~700	C-H out-of-plane bend (1,3-disubstituted)	Strong

### Causality Behind Assignments:

- O-H Stretch: The most prominent feature for a phenol is a broad, strong absorption at high wavenumber due to the stretching of the hydrogen-bonded hydroxyl group.[3]
- C-H Stretches: Aromatic C-H stretches appear just above  $3000\text{ cm}^{-1}$ , while the aliphatic methyl C-H stretch is found just below  $3000\text{ cm}^{-1}$ .
- C=C Ring Stretches: The aromatic rings give rise to a series of characteristic absorptions in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
- C-O Stretch: The stretching vibration of the carbon-oxygen bond in a phenol is typically strong and appears around  $1230\text{ cm}^{-1}$ .[3]
- Out-of-Plane Bending: The substitution patterns on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region ( $< 900\text{ cm}^{-1}$ ).

## Experimental Protocol: FT-IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of solid **3-(4-Methylphenyl)phenol** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of  $4000\text{-}650\text{ cm}^{-1}$ . Co-add at least 16 scans to ensure a good signal-to-noise ratio.
- Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For **3-(4-Methylphenyl)phenol** (Molecular Weight: 184.23 g/mol), Electron Ionization (EI) is a common technique.

### Predicted Mass Spectrometry Data (EI)

m/z	Proposed Fragment	Significance
184	$[\text{C}_{13}\text{H}_{12}\text{O}]^+$	Molecular Ion ( $\text{M}^+$ )
183	$[\text{M}-\text{H}]^+$	Loss of a hydrogen atom
169	$[\text{M}-\text{CH}_3]^+$	Loss of a methyl radical
155	$[\text{M}-\text{CHO}]^+$	Loss of a formyl radical
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion from the tolyl moiety

#### Causality Behind Fragmentation:

- Molecular Ion ( $\text{M}^+$ ): The peak at m/z 184 corresponds to the intact molecule with one electron removed. Aromatic systems typically show a prominent molecular ion peak.[\[4\]](#)
- $[\text{M}-\text{H}]^+$ : Loss of a hydrogen atom is a common fragmentation for aromatic compounds.
- $[\text{M}-\text{CH}_3]^+$ : Cleavage of the methyl group from the tolyl ring results in a fragment at m/z 169. This is a favorable fragmentation due to the stability of the resulting cation.
- Tropylium Ion: A very common and stable fragment for toluene-containing compounds is the tropylium cation at m/z 91, formed by rearrangement after benzylic cleavage.

## Experimental Protocol: Mass Spectrometry (EI-GC/MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.
- Acquisition:
  - GC: Inject the sample onto a suitable capillary column (e.g., DB-5). Use a temperature program to elute the compound.

- MS: The EI source bombards the eluted compound with electrons (typically 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the resulting ions.
- Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and major fragment ions.

## Visualized Experimental Workflows

### NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

### FT-IR (ATR) Spectroscopy Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

### Mass Spectrometry (EI-GC/MS) Workflow

Caption: Workflow for GC/MS analysis with Electron Ionization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- 2. [rsc.org \[rsc.org\]](#)
- 3. [infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- 4. [mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3031549#spectroscopic-data-of-3-4-methylphenyl-phenol-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)